molecular formula C12H14O4 B8410111 Acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester

Acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester

Cat. No. B8410111
M. Wt: 222.24 g/mol
InChI Key: WOUZPSIPDZKOME-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

To a solution of 2-hydroxy-5-methyl-benzaldehyde (2.4 g, 18 mmol) (Aldrich) in N,N-dimethylformamide (30 mL) was added cesium carbonate (6 g, 18 mmol), potassium iodide (3 g, 18 mmol) and 2-bromoethyl acetate (7 g, 42 mmol), Aldrich). The reaction mixture was heated at 100° C. for 3 h. The mixture was cooled to room temperature and diluted with ethyl ether, washed with water, brine, separated, and concentrated. The residue was purified by chromatography (EtOAc:Hexanes=1:6) to give acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester as a yellow oil (Yield 4 g, 100%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[C:19]([O:22][CH2:23][CH2:24]Br)(=[O:21])[CH3:20]>CN(C)C=O.C(OCC)C>[CH:4]([C:3]1[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:2]=1[O:1][CH2:24][CH2:23][O:22][C:19](=[O:21])[CH3:20])=[O:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)C
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)OCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (EtOAc:Hexanes=1:6)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCCOC(C)=O)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.